![molecular formula C16H13BrN4O5S2 B467541 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide CAS No. 501111-66-6](/img/structure/B467541.png)
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13BrN4O5S2 and its molecular weight is 485.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gastroprotective Properties of Ebrotidine
Ebrotidine, a compound with structural relevance, showcases the integration of H2-receptor antagonist properties with cytoprotective abilities, offering a unique approach in ulcer disease treatment. Its mechanism extends beyond the simple blockade of acid secretion, involving enhancements in mucosal defense through mucus gel physicochemical improvements and promotion of ulcer healing factors such as the expression of integrin receptors and growth factors. These multifaceted actions suggest a potential avenue for exploring related compounds in the treatment of gastric diseases (Slomiany, Piotrowski, & Slomiany, 1997).
Anti-Helicobacter Pylori Activities
The same compound, ebrotidine, also demonstrates potent anti-Helicobacter pylori activities, highlighting the significance of integrating antimicrobial efficacy with gastric protective mechanisms in drug design. This aspect is critical in addressing gastric diseases linked to H. pylori infections, suggesting the importance of targeting microbial pathogens alongside managing gastric acidity and mucosal protection (Slomiany, Piotrowski, & Slomiany, 1997).
Pharmacokinetics, Pharmacodynamics, and Toxicology
The pharmacokinetic and pharmacodynamic profiles, along with the toxicological aspects of new psychoactive substances, provide a framework for understanding the complex interactions of novel compounds within biological systems. Such insights are invaluable in the early stages of drug development, ensuring the safety and efficacy of new therapeutic agents (Nugteren-van Lonkhuyzen et al., 2015).
Bioactive Heterocyclic Compounds
The role of heterocyclic compounds in medicinal chemistry is well-documented, with furan and thiophene derivatives exemplifying the significance of structural diversity in achieving therapeutic targets. This review underscores the potential of heteroaryl-substituted nucleobases and nucleosides in discovering antiviral, antitumor, and antimicrobial agents, showcasing the broad applicability of structural modification in drug discovery (Ostrowski, 2022).
Propiedades
IUPAC Name |
5-bromo-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O5S2/c1-9-8-14(20-26-9)21-28(23,24)11-4-2-10(3-5-11)18-16(27)19-15(22)12-6-7-13(17)25-12/h2-8H,1H3,(H,20,21)(H2,18,19,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJIXGUVHQPBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.